molecular formula C12H22O11 B13842568 [UL-13C6gal]Lactose

[UL-13C6gal]Lactose

Cat. No.: B13842568
M. Wt: 348.25 g/mol
InChI Key: GUBGYTABKSRVRQ-HTJNEDDFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [UL-13C6gal]Lactose involves the incorporation of Carbon-13 isotopes into the galactose moiety of lactose. This is typically achieved through enzymatic or chemical methods that ensure the precise placement of the isotopes. The reaction conditions often include controlled temperatures and pH levels to maintain the integrity of the isotopic labeling .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using advanced biotechnological processes. These methods ensure high purity and yield of the labeled compound. The production process includes fermentation, purification, and crystallization steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

[UL-13C6gal]Lactose undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include lactobionic acid (from oxidation), lactitol (from reduction), and various substituted lactose derivatives (from substitution reactions) .

Scientific Research Applications

[UL-13C6gal]Lactose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [UL-13C6gal]Lactose involves its incorporation into metabolic pathways where it acts as a tracer. The Carbon-13 isotopes allow for detailed tracking of the compound through various biochemical processes. This enables researchers to study the molecular targets and pathways involved in lactose metabolism and related processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific isotopic labeling, which provides a detailed and accurate means of studying lactose metabolism and related biochemical processes. Its stability and high purity make it an invaluable tool in scientific research .

Properties

Molecular Formula

C12H22O11

Molecular Weight

348.25 g/mol

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxy(113C)methyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy(2,3,4,5,6-13C5)oxane-3,4,5-triol

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-,11?,12+/m1/s1/i1+1,3+1,5+1,6+1,9+1,12+1

InChI Key

GUBGYTABKSRVRQ-HTJNEDDFSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O[13C@H]2[13C@@H]([13C@H]([13C@H]([13C@H](O2)[13CH2]O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O

Origin of Product

United States

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